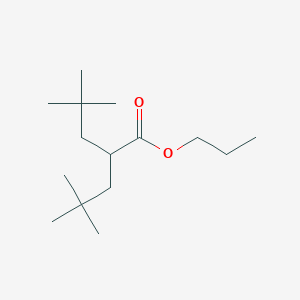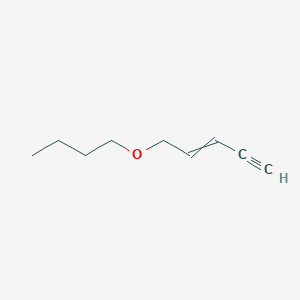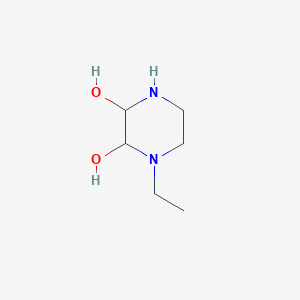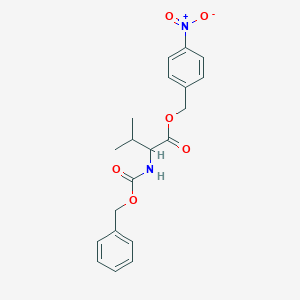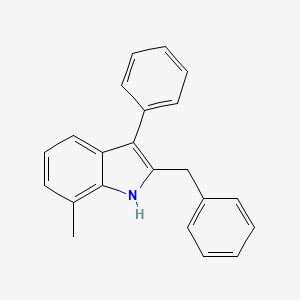
2-Benzyl-7-methyl-3-phenyl-1h-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-7-methyl-3-phenyl-1h-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. The indole nucleus is known for its biological activity and is found in various alkaloids, which are compounds often used for medicinal purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7-methyl-3-phenyl-1h-indole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For example, the reaction of phenylhydrazine hydrochloride with a suitable ketone in the presence of methanesulfonic acid under reflux conditions can yield the desired indole compound .
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently employed. These methods allow for the efficient synthesis of indole derivatives on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-7-methyl-3-phenyl-1h-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Aplicaciones Científicas De Investigación
2-Benzyl-7-methyl-3-phenyl-1h-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Benzyl-7-methyl-3-phenyl-1h-indole involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmission. Additionally, the compound may inhibit certain enzymes, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylindole: Another indole derivative with similar structural features.
3-Methyl-2-phenyl-1-substituted-indole: A related compound with variations in the substitution pattern.
2-Phenyl substituted Benzimidazole: Shares structural similarities with indole derivatives
Uniqueness
2-Benzyl-7-methyl-3-phenyl-1h-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl and methyl groups at specific positions on the indole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
6304-71-8 |
|---|---|
Fórmula molecular |
C22H19N |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
2-benzyl-7-methyl-3-phenyl-1H-indole |
InChI |
InChI=1S/C22H19N/c1-16-9-8-14-19-21(18-12-6-3-7-13-18)20(23-22(16)19)15-17-10-4-2-5-11-17/h2-14,23H,15H2,1H3 |
Clave InChI |
IYIWBHFXMFTRFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=C(N2)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


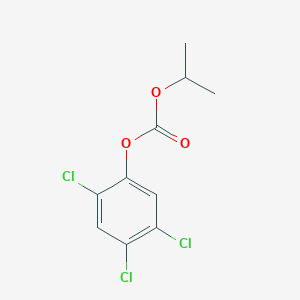
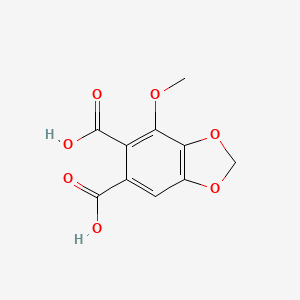
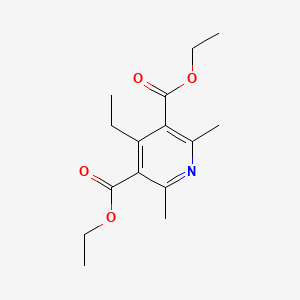
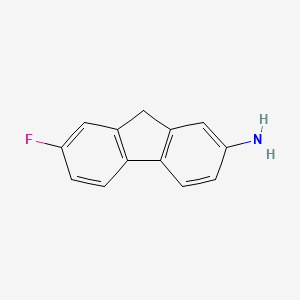
![Diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate](/img/structure/B14744917.png)
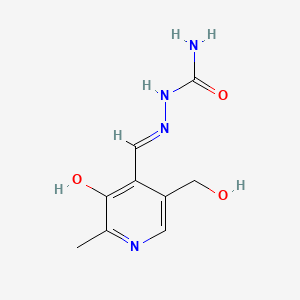
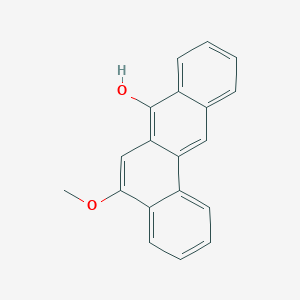
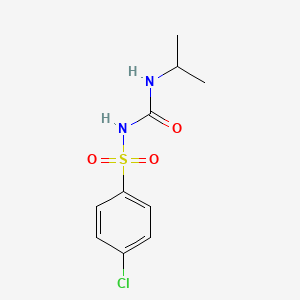
![N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14744938.png)
![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
